molecular formula C14H22BrN B6075713 (3-bromophenyl)octylamine

(3-bromophenyl)octylamine

Cat. No. B6075713
M. Wt: 284.23 g/mol
InChI Key: UNCBRYPNACHVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromophenyl)octylamine, also known as 3-BPO, is a small molecule that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various cellular processes.

Mechanism of Action

The precise mechanism of action of (3-bromophenyl)octylamine is not fully understood. However, it is believed to act as an allosteric modulator of the cannabinoid receptor CB1. This receptor is involved in the regulation of a variety of physiological processes, including pain sensation, appetite, and mood. By modulating the activity of this receptor, (3-bromophenyl)octylamine may be able to influence these processes.
Biochemical and Physiological Effects:
Studies have shown that (3-bromophenyl)octylamine has a variety of biochemical and physiological effects. For example, it has been found to increase the activity of the endocannabinoid system and enhance the release of certain neurotransmitters, such as dopamine and serotonin. Additionally, (3-bromophenyl)octylamine has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-bromophenyl)octylamine in scientific research is its specificity. This compound has been found to target the CB1 receptor with high selectivity, making it a valuable tool for studying this receptor and its associated signaling pathways. However, one limitation of using (3-bromophenyl)octylamine is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects, which can be problematic in some experimental settings.

Future Directions

There are a number of potential future directions for research involving (3-bromophenyl)octylamine. One area of interest is the development of new treatments for conditions such as chronic pain and anxiety disorders. Additionally, researchers are exploring the use of (3-bromophenyl)octylamine in the study of other physiological processes, such as metabolism and immune function. Finally, there is also interest in developing more potent and selective compounds that target the endocannabinoid system, which could have important implications for the development of new therapies.

Synthesis Methods

The synthesis of (3-bromophenyl)octylamine involves the reaction of 3-bromophenylboronic acid with 1-octylamine. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified using column chromatography to yield pure (3-bromophenyl)octylamine.

Scientific Research Applications

(3-bromophenyl)octylamine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. By targeting the endocannabinoid system with (3-bromophenyl)octylamine, researchers hope to gain a better understanding of this complex system and develop new treatments for a variety of conditions.

properties

IUPAC Name

3-bromo-N-octylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,16H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCBRYPNACHVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-octylaniline

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